3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
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Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a Lewis structure, a line-angle formula, or a 3D model.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, hybridization states, and any resonance structures. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity, the mechanisms of its reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, polarity, and reactivity.Safety And Hazards
This involves studying any risks associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This could involve potential applications for the compound, areas where further research is needed, or new methods for its synthesis.
properties
IUPAC Name |
3-chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-9-6(13)4-5-7(14)8(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTUELATCLXNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
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